N-(2-Furylmethyl)-3-methyl-2-butanamine hydrochloride
Description
Historical context of furan-based amines in chemical research
The development of furan-based amines traces its origins to the pioneering work on furfural chemistry that began in the early 19th century. Furfural was first isolated in 1821 by German chemist Johann Wolfgang Döbereiner, who produced a small sample as a byproduct of formic acid synthesis. The subsequent discovery by Scottish chemist John Stenhouse in 1840 that furfural could be produced by distilling various crop materials with aqueous sulfuric acid established the foundation for furan chemistry. George Fownes named this oil "furfurol" in 1845, deriving the name from the Latin "furfur" meaning bran and "oleum" meaning oil.
The structural elucidation of furfural required considerable effort due to the tendency of the furan ring to break open under harsh reagents. German chemist Adolf von Baeyer speculated about the structure of furan and related compounds in 1870, with his work culminating in the confirmation of furfural's structure by 1877. By 1886, the term "furfural" had been established as an abbreviation for "furfuraldehyde," and the correct chemical structure was being proposed. German chemist Willy Marckwald's work in 1887 further demonstrated that furfural derivatives contained a furan nucleus.
The evolution toward furfurylamine derivatives began with the recognition that furfural could serve as a precursor for amine synthesis. Furfurylamine itself is typically formed by the reductive amination of furfural with ammonia. Historical patent literature from the 1930s documents early methods for the catalytic synthesis of furfuryl secondary and tertiary amines, demonstrating the industrial interest in these compounds. The pharmaceutical drug furtrethonium, a parasympathomimetic cholinergic agent, represents one of the early medicinal applications of furfurylamine derivatives as a trimethyl ammonium derivative.
Contemporary research has expanded the scope of furan-based amines significantly. Recent developments include the use of transaminase-catalyzed upgrading of furfurals to access furfurylamines through environmentally sustainable biocatalytic routes. Advanced synthetic methodologies now include biotransamination techniques using amine transaminases and isopropylamine as amine donors, achieving high levels of product formation at substantial aldehyde concentrations. The field has also embraced green chemistry principles, with researchers developing methods for the biocatalytic synthesis of furan-based amino compounds from renewable chitin resources.
Nomenclature and systematic identification
The systematic nomenclature of N-(2-Furylmethyl)-3-methyl-2-butanamine hydrochloride follows the International Union of Pure and Applied Chemistry nomenclature conventions for organic compounds containing heterocyclic and amine functional groups. The compound's systematic name reflects its structural complexity, incorporating both the furan heterocycle and the branched aliphatic amine components.
According to the preferred nomenclature system, the compound is designated as N-(furan-2-ylmethyl)-3-methylbutan-2-amine hydrochloride. This systematic name clearly delineates the structural components: the furan-2-ylmethyl group represents the furan ring attached through a methylene bridge, while the 3-methylbutan-2-amine portion describes the branched four-carbon amine chain with a methyl substituent at the 3-position and the amine nitrogen at the 2-position.
The compound exhibits tautomeric considerations and positional isomerism that affect its nomenclature. The furan ring numbering begins at the oxygen heteroatom, making the attachment point the 2-position of the furan ring. The butanamine chain numbering starts from the terminal carbon, placing the amine nitrogen at the 2-position and the methyl branch at the 3-position. The hydrochloride designation indicates the protonated amine form stabilized by a chloride counterion.
Alternative nomenclature systems may refer to this compound using different conventions. Some literature sources employ the descriptor "2-furylmethyl" instead of "furan-2-ylmethyl" to denote the furan attachment. The compound may also be referenced as a derivative of 3-methyl-2-butanamine with N-substitution by a 2-furylmethyl group. Database systems often employ multiple synonymous names to ensure comprehensive indexing and retrieval.
The stereochemical considerations of this compound add complexity to its nomenclature. The presence of a chiral center at the 2-position of the butanamine chain introduces the possibility of enantiomeric forms, although the search results do not specify absolute stereochemical configurations. The spatial arrangement around the nitrogen atom and the conformational flexibility of the methylene linker between the furan ring and the amine nitrogen contribute to the compound's three-dimensional structure.
Chemical registry information and identifiers
The chemical registry information for this compound encompasses multiple identification systems used by various chemical databases and regulatory authorities. The compound is registered under different Chemical Abstracts Service registry numbers, reflecting potential variations in salt forms or stereochemical specifications.
The International Chemical Identifier system provides standardized structural representation through its InChI and InChIKey formats. The InChI string for this compound is InChI=1S/C10H17NO.ClH/c1-8(2)9(3)11-7-10-5-4-6-12-10;/h4-6,8-9,11H,7H2,1-3H3;1H. The corresponding InChIKey is RJOHGQJBLXUSCQ-UHFFFAOYSA-N. These identifiers enable unambiguous chemical structure communication across different software systems and databases.
The Simplified Molecular Input Line Entry System representation for this compound is CC(C)C(C)NCC1=CC=CO1.Cl. This linear notation describes the connectivity of atoms within the molecule, starting with the branched alkyl chain, proceeding through the amine nitrogen and methylene bridge, and terminating with the furan ring structure, followed by the chloride counterion.
Commercial chemical suppliers assign their own catalog numbers and identifiers to facilitate ordering and inventory management. Examples include MFCD13186312, AKOS027426293, BS-39651, and EN300-25102975. These supplier-specific codes often incorporate batch information and purity specifications that are relevant for research and industrial applications.
The compound's registration in various international chemical inventories reflects its recognition as a distinct chemical entity. The European Community number, where available, would provide additional regulatory identification for commercial applications within the European Union chemical registration system.
Structural variations and synonyms in scientific literature
The scientific literature presents numerous structural variations and synonymous terminology for this compound, reflecting the diverse approaches to chemical nomenclature and the compound's relationship to broader structural families. These variations arise from different naming conventions, database indexing systems, and historical nomenclature practices within specialized research fields.
Systematic name variations include N-(Furan-2-ylmethyl)-3-methylbutan-2-amine hydrochloride, which represents the most precise nomenclature following current conventions. Alternative formulations such as this compound reflect older nomenclature traditions where the furan ring is denoted as "2-furyl" rather than "furan-2-yl". The compound may also appear in literature as (furan-2-yl)methylamine hydrochloride, which emphasizes the substitution pattern around the nitrogen atom.
Structural relationship analysis reveals connections to several related chemical families. The compound shares structural features with other furfurylamine derivatives, including simple furfurylamine, which is formed by the reductive amination of furfural with ammonia. The presence of the 3-methyl-2-butanamine component creates relationships to branched alkyl amines, particularly those derived from isopentylamine precursors.
Database-specific synonyms reflect the indexing requirements of different chemical information systems. PubChem listings include multiple variant spellings and punctuation differences, such as "N-(furan-2-ylmethyl)-3-methylbutan-2-amine;hydrochloride" and "N-(Furan-2-ylmethyl)-3-methylbutan-2-aminehydrochloride". Commercial chemical databases may employ abbreviated forms or trade-specific nomenclature that facilitates catalog organization and customer identification.
The relationship between this compound and its structural analogs provides insight into systematic variations within the furfurylamine family. Related compounds include N-(2-furylmethyl)-3-methylbutylamine, which differs only in the position of the amine nitrogen within the alkyl chain. The hydrochloride salt form distinguishes this compound from its free base counterpart, affecting solubility, stability, and handling characteristics.
Stereochemical variations represent an important consideration in the compound's structural classification. While the search results do not specify absolute stereochemical configurations, the presence of chiral centers suggests the existence of enantiomeric forms that may be referenced separately in stereochemistry-focused literature. The notation systems for these variations would incorporate standard stereochemical descriptors such as R and S configurations when absolute stereochemistry is defined.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-methylbutan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c1-8(2)9(3)11-7-10-5-4-6-12-10;/h4-6,8-9,11H,7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOHGQJBLXUSCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NCC1=CC=CO1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-Furylmethyl)-3-methyl-2-butanamine hydrochloride, a compound with the chemical formula CHClN, has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : CHClN
- CAS Number : 1269053-15-7
- Molecular Weight : 215.71 g/mol
The compound features a furan ring, which is known for its reactivity and ability to interact with various biological targets.
This compound exhibits its biological activity primarily through interactions with specific receptors and enzymes. Its structural components allow it to engage in various biochemical pathways, potentially influencing:
- Neurotransmitter systems : It may affect the release and uptake of neurotransmitters, contributing to its psychoactive properties.
- Inflammatory pathways : The compound has been investigated for its anti-inflammatory effects, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
Therapeutic Applications
Research indicates that this compound may possess several therapeutic applications:
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for developing new antibiotics .
- Anti-inflammatory Properties : Its ability to modulate inflammatory responses has been noted in various studies, indicating potential use in treating chronic inflammatory conditions .
- Neurological Disorders : Given its interaction with neurotransmitter systems, there is potential for application in treating neurological disorders such as anxiety and depression .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Toxicological evaluations have indicated that this compound has a favorable safety profile at therapeutic doses. However, comprehensive studies are needed to fully understand its long-term effects and potential toxicity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes structural analogs and their distinguishing features:
Structural and Functional Insights
Furan vs. Benzyloxy/Benzyl Groups: The 2-furylmethyl group in the target compound provides a smaller aromatic system compared to benzyloxy or benzyl analogs (e.g., N-[3-(Benzyloxy)benzyl]-2-butanamine HCl) . This may reduce steric hindrance and alter binding affinities in receptor interactions.
Backbone Variations :
- Branched vs. Linear Amines : The 3-methyl-2-butanamine backbone in the target compound introduces steric bulk compared to linear butanamine analogs (e.g., N-(3-chlorobenzyl)-1-butanamine) . This could influence metabolic stability or enzymatic recognition.
Electrophilic Substituents :
- The chloromethyl group in 4-(Chloromethyl)-1-(2-furylmethyl)piperidine HCl () enhances reactivity for nucleophilic substitutions, a feature absent in the target compound .
Preparation Methods
Reductive Amination Route
- Step 1: The ketone 3-methyl-2-butanone is reacted with 2-furylmethylamine under controlled conditions.
- Step 2: Formaldehyde or paraformaldehyde is added to facilitate the formation of an imine intermediate.
- Step 3: The imine is reduced in situ using a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation with ruthenium complexes.
- Step 4: The resulting secondary amine is isolated and converted into the hydrochloride salt by treatment with hydrochloric acid.
This method is favored for its efficiency and selectivity, yielding high purity product suitable for further applications.
Catalytic Hydrogenation
- Ruthenium(II)-based catalysts such as (η6-p-cymene)ruthenium(II)Cl((C5H4N)-2-CHNC(CH3)3) have been employed to reduce ketones to corresponding alcohols or amines under mild conditions (82 °C, inert atmosphere, reflux).
- This catalytic system can be adapted for the reductive amination step, providing good yields and minimizing side reactions.
Salt Formation
- The free base amine is dissolved in an organic solvent such as ethyl acetate or ethanol.
- Hydrochloric acid is added dropwise at low temperature (0–10 °C) to precipitate the hydrochloride salt.
- The solid hydrochloride is filtered, washed, and dried to obtain the pure compound.
Representative Experimental Data
| Parameter | Condition/Result |
|---|---|
| Reaction temperature | 70–82 °C |
| Reaction time | 5–24 hours |
| Reducing agent | Sodium cyanoborohydride or catalytic hydrogenation |
| Solvent | Ethanol, 2-propanol, ethyl acetate |
| Yield | Typically >80% (depending on method and scale) |
| Purification | Column chromatography, crystallization |
| Final product form | White crystalline hydrochloride salt |
Research Findings and Notes
- The use of paraformaldehyde and amines in acidic media promotes efficient formation of iminium intermediates, which upon reduction yield the target amine.
- Catalytic systems based on ruthenium complexes provide a green and selective approach to reductive amination, minimizing by-products and enabling scale-up.
- The hydrochloride salt form improves compound stability and water solubility, facilitating handling and biological testing.
- Side reactions such as over-alkylation or polymerization of the furan ring are minimized by strict control of pH and temperature during synthesis.
- The compound’s synthesis is supported by analogous aminoalkyl furan derivatives reported in patent literature, confirming the robustness of these methods.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 3-Methyl-2-butanone, 2-furylmethylamine, formaldehyde, NaBH3CN | 70–82 °C, 5–24 h, inert atmosphere | High selectivity, good yield | Requires careful handling of reducing agent |
| Catalytic Hydrogenation | Ketone, amine, ruthenium catalyst, H2 | 82 °C, reflux, inert atmosphere | Green chemistry approach, scalable | Catalyst cost, requires inert atmosphere |
| Salt Formation | Free amine, HCl | 0–10 °C, organic solvent | Enhances stability and solubility | Requires purification to remove excess acid |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(2-Furylmethyl)-3-methyl-2-butanamine hydrochloride, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves alkylation of 3-methyl-2-butanamine with 2-(chloromethyl)furan in the presence of a base (e.g., NaOH) to form the secondary amine, followed by HCl salt formation. Advanced techniques like flow chemistry (to enhance reaction control) or cross-coupling reactions (for regioselectivity) can improve yields . Purification via reduced-pressure crystallization or recrystallization from ethanol/water mixtures is recommended for high purity (>95%) .
Q. What characterization techniques are critical for verifying the structural integrity of this compound?
- Methodological Answer : Use a combination of 1H-NMR (to confirm the furylmethyl and butanamine backbone), FT-IR (for amine and hydrochloride salt identification), and HPLC-MS (to assess purity and molecular weight). X-ray crystallography can resolve stereochemical ambiguities, particularly if chiral centers are present .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : The compound is hygroscopic and should be stored in a desiccator at 2–8°C under inert gas (e.g., argon). Stability tests indicate degradation >5% after 6 months at room temperature due to oxidation of the furan ring. Avoid exposure to strong oxidizers or acidic/basic conditions .
Advanced Research Questions
Q. What reaction mechanisms dominate during the synthesis of this compound, and how do substituents influence reactivity?
- Methodological Answer : The alkylation step proceeds via an SN2 mechanism , where the amine nucleophile attacks the electrophilic carbon of 2-(chloromethyl)furan. Steric hindrance from the 3-methyl group on the butanamine may reduce reaction rates, necessitating elevated temperatures (60–80°C) . Computational modeling (e.g., DFT) can predict electronic effects of substituents on furan ring reactivity .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., receptor binding assays) may arise from impurities, solvent effects, or assay conditions. Validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization) and standardize protocols (e.g., fixed DMSO concentrations ≤0.1%). Cross-reference with structurally analogous compounds (e.g., furan-containing amines) to identify structure-activity trends .
Q. What strategies are effective for probing the structure-activity relationship (SAR) of this compound in medicinal chemistry?
- Methodological Answer : Synthesize derivatives with modifications to (a) the furan ring (e.g., 5-nitro or 5-methyl substituents) and (b) the butanamine chain (e.g., branching or fluorination). Assess changes in pharmacokinetic properties (e.g., logP via shake-flask method) and target binding (e.g., radioligand displacement assays). Molecular docking studies can prioritize high-potential analogs .
Q. What challenges arise during large-scale purification, and how can they be mitigated?
- Methodological Answer : Scaling up crystallization may lead to polymorphism or solvent inclusion. Use anti-solvent addition (e.g., diethyl ether) under controlled cooling (0.5°C/min) to ensure uniform crystal growth. Monitor purity via inline PAT (Process Analytical Technology) tools like Raman spectroscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
